REACTION_CXSMILES
|
C[O:2][CH2:3][C:4]1[N:5]([CH3:28])[C:6](=[O:27])[C:7]2[C:8]([N:26]=1)=[C:9]([O:24]C)[C:10]1[C:11](=[O:23])[N:12]([CH3:22])[C:13]([CH2:19][O:20]C)=[N:14][C:15]=1[C:16]=2[O:17]C.CO.[K+].[Br-]>C1C=CC=CC=1>[OH:2][CH2:3][C:4]1[N:5]([CH3:28])[C:6](=[O:27])[C:7]2[C:8]([N:26]=1)=[C:9]([OH:24])[C:10]1[C:11](=[O:23])[N:12]([CH3:22])[C:13]([CH2:19][OH:20])=[N:14][C:15]=1[C:16]=2[OH:17] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCC=1N(C(C=2C(=C(C=3C(N(C(=NC3C2OC)COC)C)=O)OC)N1)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K+].[Br-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added an excess of 99% BBr, (up to 10 fold excess)
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was refluxed for 7 hours
|
Duration
|
7 h
|
Type
|
CUSTOM
|
Details
|
to quench
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated off in vacuo
|
Type
|
CUSTOM
|
Details
|
the product purified
|
Type
|
WASH
|
Details
|
by rinsing successively with water and methanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
106.5 mg (72%) yield
|
Name
|
|
Type
|
|
Smiles
|
OCC=1N(C(C=2C(=C(C=3C(N(C(=NC3C2O)CO)C)=O)O)N1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |